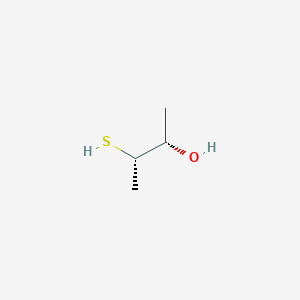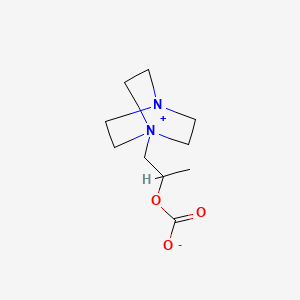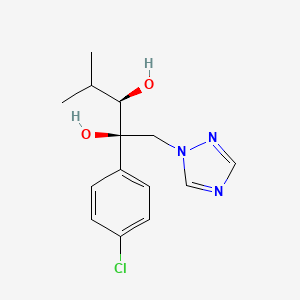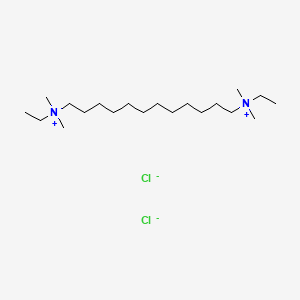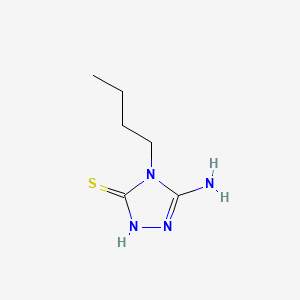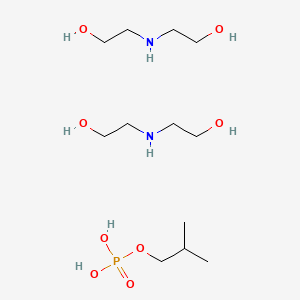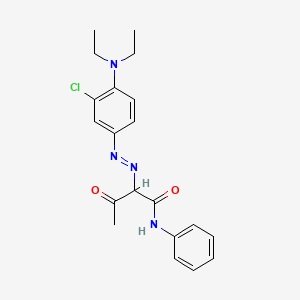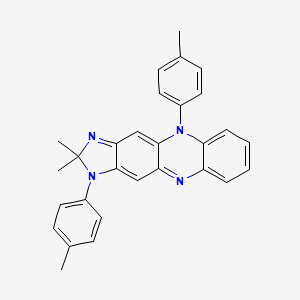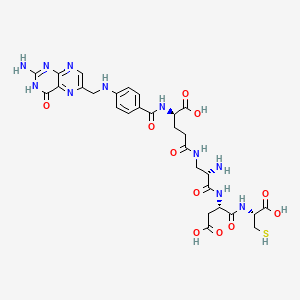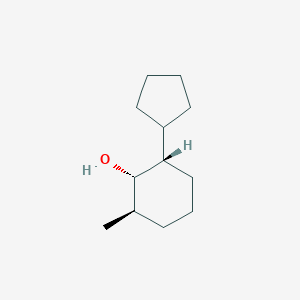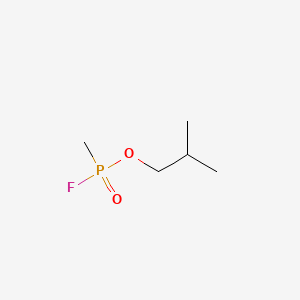
Isobutyl methylphosphonofluoridate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isobutyl methylphosphonofluoridate: is an organophosphorus compound with the molecular formula C5H12FO2P. It is known for its high toxicity and is classified as a nerve agent. This compound is part of the broader class of organophosphates, which are widely recognized for their use in chemical warfare due to their potent inhibitory effects on the enzyme acetylcholinesterase.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of isobutyl methylphosphonofluoridate typically involves the reaction of isobutyl alcohol with methylphosphonyl difluoride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Isobutyl alcohol+Methylphosphonyl difluoride→Isobutyl methylphosphonofluoridate+Hydrogen fluoride
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent safety measures due to the compound’s high toxicity. The reaction conditions are carefully monitored to prevent any accidental release of toxic intermediates or by-products.
Analyse Chemischer Reaktionen
Types of Reactions: Isobutyl methylphosphonofluoridate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to form isobutyl methylphosphonic acid and hydrogen fluoride.
Oxidation: It can be oxidized to form various phosphonate derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products Formed:
Hydrolysis: Isobutyl methylphosphonic acid and hydrogen fluoride.
Oxidation: Phosphonate derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Isobutyl methylphosphonofluoridate has several applications in scientific research, particularly in the fields of chemistry, biology, and toxicology:
Chemistry: It is used as a reference compound in the study of organophosphorus chemistry and the development of detection methods for nerve agents.
Biology: It serves as a model compound for studying the inhibition of acetylcholinesterase and the resulting physiological effects.
Medicine: Research involving this compound contributes to the development of antidotes and treatments for nerve agent poisoning.
Industry: It is used in the development of protective materials and decontamination methods for chemical warfare agents.
Wirkmechanismus
Isobutyl methylphosphonofluoridate is similar to other organophosphorus nerve agents such as:
- Sarin (Isopropyl methylphosphonofluoridate)
- Soman (Pinacolyl methylphosphonofluoridate)
- Tabun (Ethyl N,N-dimethylphosphoramidocyanidate)
Uniqueness:
- This compound has a unique isobutyl group, which differentiates it from other nerve agents that have different alkyl groups. This structural difference can influence its reactivity, toxicity, and the methods used for its detection and decontamination.
Vergleich Mit ähnlichen Verbindungen
- Sarin
- Soman
- Tabun
These compounds share a similar mechanism of action but differ in their chemical structures and physical properties, which can affect their volatility, persistence in the environment, and ease of decontamination.
Eigenschaften
CAS-Nummer |
2053-81-8 |
|---|---|
Molekularformel |
C5H12FO2P |
Molekulargewicht |
154.12 g/mol |
IUPAC-Name |
1-[fluoro(methyl)phosphoryl]oxy-2-methylpropane |
InChI |
InChI=1S/C5H12FO2P/c1-5(2)4-8-9(3,6)7/h5H,4H2,1-3H3 |
InChI-Schlüssel |
UNEQLTBUKVDOIT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COP(=O)(C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


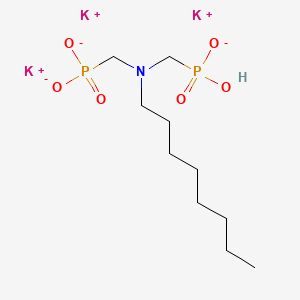
![N,N'-[1,2-Ethanediylbis(imino-2,1-ethanediyl)]bis(9,12,15-octadecatrienamide)](/img/structure/B15179233.png)
